2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the reaction of 2-methyl-1H-indole with an appropriate benzoyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to modulation of cellular processes. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-methyltryptamine: Another indole derivative with similar structural features.
Indole-3-acetic acid: A naturally occurring plant hormone with an indole ring system.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
920537-41-3 |
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Molecular Formula |
C19H20N2O |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-methyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H20N2O/c1-13-7-3-4-8-15(13)19(22)20-12-11-16-14(2)21-18-10-6-5-9-17(16)18/h3-10,21H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
DNPJKBUVBBNKMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCC2=C(NC3=CC=CC=C32)C |
Origin of Product |
United States |
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